1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxyaniline with an isocyanate derivative to form the urea linkage. The morpholino and thiophenyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholino group can enhance solubility and bioavailability, while the thiophenyl group can contribute to specific binding interactions with target molecules.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- 1-(4-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
Comparison: 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methoxy and ethoxy analogs, the butoxy derivative may exhibit different biological activities and binding affinities, making it a compound of particular interest in research.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-2-3-11-27-19-6-4-18(5-7-19)23-21(25)22-15-20(17-8-14-28-16-17)24-9-12-26-13-10-24/h4-8,14,16,20H,2-3,9-13,15H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPUFWVKPBRWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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